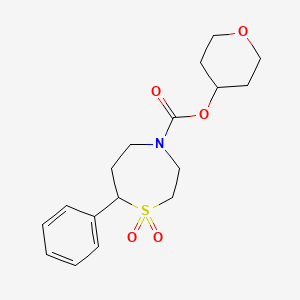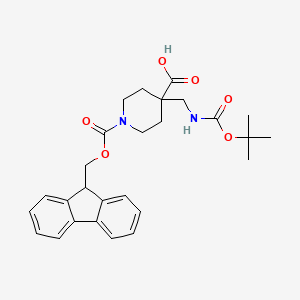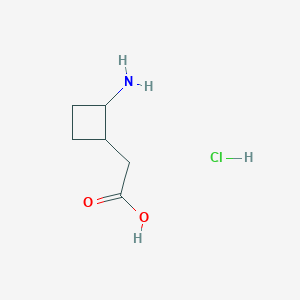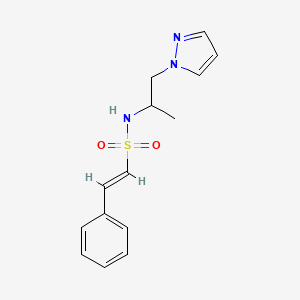
1-Benzyl-4-oxo-5-phenylmethoxypyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-4-oxo-5-phenylmethoxypyridine-2-carbaldehyde” likely belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon . The compound appears to contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the oxo and carbaldehyde groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the carbaldehyde group could be involved in oxidation and reduction reactions . The compound could also participate in reactions involving the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carbaldehyde group and the aromatic pyridine and benzyl groups .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the potential of this compound as an anticancer agent due to its structural resemblance to pyridine-based compounds with known antitumor activity .
- Enzyme Inhibition : The aldehyde group in the structure suggests possible interactions with enzymes, making it a candidate for enzyme inhibition studies .
- One-Pot Synthesis : The compound can serve as a building block for the synthesis of more complex molecules. For instance, it has been used in the one-step synthesis of 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates under mild conditions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-4-oxo-5-phenylmethoxypyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-14-18-11-19(23)20(24-15-17-9-5-2-6-10-17)13-21(18)12-16-7-3-1-4-8-16/h1-11,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMWLNPZJNPWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C=C2C=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)



![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)
![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)

